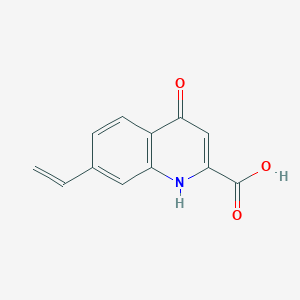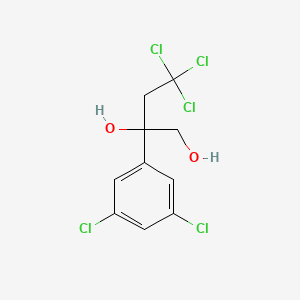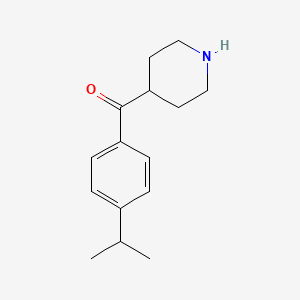
7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethenyl group attached to the quinoline ring, making it a valuable molecule for various chemical reactions and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the use of ethenylating agents to introduce the ethenyl group into the quinoline ring. The reaction conditions often require the presence of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The ethenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and pharmaceutical applications .
Aplicaciones Científicas De Investigación
7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit the activity of certain G-protein-coupled receptors and NMDA receptors, leading to neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydro-4-oxoquinoline-2-carboxylic acid: Lacks the ethenyl group but shares similar chemical properties.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.
1,2-Dihydro-2-oxoquinoline-4-carboxylic acid: Another quinoline derivative with different functional groups
Uniqueness
The presence of the ethenyl group in 7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid makes it unique compared to other quinoline derivatives. This structural feature enhances its reactivity and allows for the formation of a wider range of derivatives, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H9NO3 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
7-ethenyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H9NO3/c1-2-7-3-4-8-9(5-7)13-10(12(15)16)6-11(8)14/h2-6H,1H2,(H,13,14)(H,15,16) |
Clave InChI |
YTHRXJJTIWBDHY-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]propanamide](/img/structure/B8614807.png)










